Tepotinib hydrochloride anhydrous is a small molecule inhibitor specifically targeting the c-Met receptor tyrosine kinase, which plays a crucial role in various cancer types. This compound has garnered attention due to its potential effectiveness in treating non-small cell lung cancer, particularly in patients with specific genetic mutations that affect the c-Met signaling pathway. Tepotinib is classified as an antineoplastic agent and is marketed under the brand name Tepmetko.
Tepotinib was developed by Merck & Co. and is classified as a reversible Type I adenosine triphosphate-competitive small molecule inhibitor of the c-Met receptor. The compound's molecular formula is , with a molecular weight of approximately 529.033 g/mol . It is primarily indicated for the treatment of adults with metastatic non-small cell lung cancer harboring mesenchymal-epithelial transition factor gene exon 14 skipping alterations .
The synthesis of tepotinib hydrochloride anhydrous involves several steps, typically starting from commercially available precursors. The general synthetic route includes:
The synthesis requires careful control of reaction conditions to optimize yield and purity, adhering to guidelines established by international regulatory authorities .
Tepotinib hydrochloride anhydrous features a complex molecular structure characterized by several functional groups that contribute to its activity as a kinase inhibitor. The structural representation can be summarized as follows:
The compound's structure allows it to effectively bind to the c-Met receptor, inhibiting its phosphorylation and subsequent signaling pathways involved in tumor growth .
Tepotinib primarily functions through its interaction with the c-Met receptor. The key chemical reactions include:
These mechanisms are crucial for its therapeutic efficacy against cancers characterized by aberrant c-Met signaling.
Tepotinib acts as a selective inhibitor of the c-Met receptor tyrosine kinase. The mechanism can be summarized as follows:
Tepotinib hydrochloride anhydrous possesses several notable physical and chemical properties:
These properties are essential for understanding how tepotinib behaves in biological systems and its therapeutic application.
Tepotinib is primarily utilized in oncology for treating metastatic non-small cell lung cancer characterized by specific genetic mutations affecting the c-Met signaling pathway. Its applications include:
The ongoing research into tepotinib continues to explore its full potential within oncology and other related fields .
CAS No.: 100572-96-1
CAS No.: 1910-41-4
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1